2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)-

Description

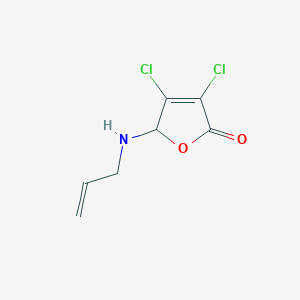

3,4-Dichloro-5-(2-propenylamino)-2(5H)-furanone is a halogenated furanone derivative characterized by:

- Core structure: A 2(5H)-furanone ring with chlorine atoms at positions 3 and 2.

- Key substituent: A 2-propenylamino group (-NH-CH₂-CH=CH₂) at position 5. This compound belongs to the 2(5H)-furanone family, known for their bioactivity in antimicrobial, antifungal, and antitumor applications . Its synthesis typically involves nucleophilic substitution at the C5 position of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), where the hydroxyl group is replaced by an amino alcohol via intermediates like methyl carbonate derivatives .

Structure

3D Structure

Properties

CAS No. |

647832-08-4 |

|---|---|

Molecular Formula |

C7H7Cl2NO2 |

Molecular Weight |

208.04 g/mol |

IUPAC Name |

3,4-dichloro-2-(prop-2-enylamino)-2H-furan-5-one |

InChI |

InChI=1S/C7H7Cl2NO2/c1-2-3-10-6-4(8)5(9)7(11)12-6/h2,6,10H,1,3H2 |

InChI Key |

BVJATRCNFQNBBZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1C(=C(C(=O)O1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furanone derivatives and chlorinating agents.

Chlorination: The furanone ring is chlorinated at the 3 and 4 positions using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Amination: The chlorinated furanone is then reacted with allylamine to introduce the 2-propenylamino group. This step may require the use of a base, such as sodium hydroxide, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced furanone derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while substitution reactions can produce a variety of substituted furanone derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2(5H)-furanones exhibit notable cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain furanone derivatives can induce apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HCT116) with IC50 values as low as 11.8 µM . The mechanism often involves the downregulation of survivin and activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacterial strains and fungi. The presence of chlorine atoms in the structure enhances its ability to disrupt microbial cell membranes .

Neuroprotective Effects

Recent studies suggest that furanone derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells, although further research is needed to fully understand these mechanisms .

Agricultural Applications

Herbicidal Activity

2(5H)-Furanone derivatives have been explored for their herbicidal properties. The compound can inhibit specific biochemical pathways in plants, making it a candidate for developing new herbicides. Studies have demonstrated effective weed control with minimal impact on crop species .

Pesticide Development

The structural features of furanones allow for modifications that enhance their insecticidal properties. Research has shown that certain furanone-based compounds can effectively target pest species while being less harmful to beneficial insects .

Materials Science

Polymer Synthesis

In materials science, 2(5H)-furanone has been utilized in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability . This application is particularly relevant in developing packaging materials that reduce plastic waste.

Nanomaterials

Furanone derivatives are also being investigated for use in nanotechnology. Their unique chemical properties allow them to act as stabilizers or functionalizing agents for nanoparticles used in various applications, including drug delivery systems and sensors .

Case Studies

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 5

The biological and chemical properties of 2(5H)-furanones are heavily influenced by substituents at position 5. Below is a comparative table of key analogues:

Physicochemical Properties

- Melting Points: Hydroxyethylamino derivatives (e.g., 4a) exhibit higher melting points (~98–100°C) compared to liquid brominated analogues (e.g., 5-bromo-3-methyl-2(5H)-furanone) due to hydrogen bonding .

- Solubility: Amino acid derivatives show improved aqueous solubility, making them suitable for pharmaceutical applications .

Biological Activity

2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furanone ring with dichloro and propenylamino substituents. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of 2(5H)-furanone exhibit notable antimicrobial properties, particularly against various strains of bacteria.

Case Studies and Research Findings

-

Antibacterial Efficacy :

- A study demonstrated that certain furanone derivatives possess minimal inhibitory concentrations (MICs) as low as 8 μg/mL against Staphylococcus aureus and Bacillus subtilis .

- The combination of these compounds with aminoglycosides such as gentamicin significantly increased their efficacy against bacterial infections .

-

Biofilm Inhibition :

- The ability of furanone derivatives to inhibit biofilm formation was evaluated. The compounds prevented biofilm development at concentrations comparable to their MICs, suggesting that their antibacterial action may involve repression of bacterial growth rather than targeting specific biofilm pathways .

- Synergistic Effects :

Table: Antimicrobial Activity of 2(5H)-Furanone Derivatives

| Compound Name | Target Organism | MIC (μg/mL) | Synergistic Agent | Synergistic Effect |

|---|---|---|---|---|

| 3,4-Dichloro-5-(2-propenylamino) | Staphylococcus aureus | 8 | Gentamicin | Increased efficacy |

| Furanone Derivative F105 | Bacillus subtilis | 8 | Amikacin | Increased efficacy |

| Furanone Derivative F105 | Candida albicans | Varies | Fluconazole | Reduced MIC by 4x |

The exact mechanisms by which these compounds exert their antimicrobial effects are still under investigation. However, it is suggested that the disruption of bacterial cell membranes and interference with metabolic pathways may play critical roles in their activity .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial for potential therapeutic applications. Preliminary studies suggest moderate toxicity levels; however, further toxicological evaluations are necessary to establish safe dosage ranges for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.